Pik-III
Overview
Description
PIK-III, also known as VPS34-IN2, is a potent and selective inhibitor of the enzyme vacuolar protein sorting 34 (VPS34). This compound has gained significant attention due to its ability to block autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound has shown promise in scientific research, particularly in the fields of cancer biology and cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIK-III involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a cyclopropyl group and an aminopyrimidine moiety, which are crucial for the compound’s binding affinity to VPS34 . The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product’s purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar steps to the laboratory synthesis, with optimizations for scalability and cost-effectiveness. This might include the use of automated synthesis equipment and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
PIK-III primarily undergoes substitution reactions due to its functional groups. It is known to inhibit the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in the autophagy process .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic solvents like DMSO and reagents that facilitate the formation of cyclopropyl and aminopyrimidine groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from reactions involving this compound are typically intermediates that retain the core structure of the compound, with modifications to specific functional groups. These intermediates are often used in further studies to explore the compound’s biological activity and potential therapeutic applications .
Scientific Research Applications
PIK-III has a wide range of applications in scientific research:
Cancer Biology: this compound is used to study the role of autophagy in cancer cells.
Cellular Homeostasis: The compound is used to explore the mechanisms of cellular homeostasis, particularly in the context of iron metabolism.
Neurodegenerative Diseases: This compound is also used in studies related to neurodegenerative diseases, where autophagy plays a critical role in the clearance of damaged proteins and organelles.
Mechanism of Action
PIK-III exerts its effects by binding to the active site of VPS34, a lipid kinase involved in the autophagy pathway. The compound’s cyclopropyl group and aminopyrimidine moiety enhance its binding affinity to VPS34, effectively inhibiting its activity . This inhibition blocks the formation of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for autophagosome formation, thereby preventing autophagy .
Comparison with Similar Compounds
PIK-III is unique in its high selectivity for VPS34 over other lipid kinases such as phosphoinositide 3-kinase alpha (PI3Kα) and mechanistic target of rapamycin (mTOR) . Similar compounds include:
VPS34 Inhibitor 1 (Compound 19): This compound is an analogue of this compound and exhibits similar inhibitory effects on VPS34.
This compound’s unique binding properties and high selectivity make it a valuable tool in autophagy research and its potential therapeutic applications.
Biological Activity
PIK-III is a selective inhibitor of the class III phosphoinositide 3-kinase (VPS34), which plays a crucial role in autophagy and cellular lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated autophagy, such as cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.
This compound selectively binds to VPS34, inhibiting its kinase activity. VPS34 is essential for the formation of autophagosomes and the degradation of cellular components through autophagy. By inhibiting VPS34, this compound disrupts autophagic flux, leading to the accumulation of autophagy substrates within cells.
Key Findings:
- Inhibition of Autophagy : this compound has been shown to inhibit the lipidation of LC3, a marker for autophagosome formation, thereby stabilizing autophagy substrates such as NCOA4 .
- Impact on Iron Homeostasis : In vivo studies indicated that this compound treatment in Ncoa4 knockout mice resulted in significant iron accumulation in splenic macrophages, highlighting its role in iron reutilization during starvation conditions .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in various cell lines. Notably, it was found to acutely inhibit autophagy-related processes:
In Vivo Studies
Animal models have provided insights into the systemic effects of this compound:
- Iron Metabolism : In Ncoa4 knockout mice treated with this compound, there was a marked increase in iron levels within macrophages, suggesting a critical role for NCOA4 in mediating iron homeostasis through selective autophagy .
- Metabolic Regulation : Liver-specific inhibition of VPS34 using this compound resulted in metabolic dysregulation, including impaired glucose homeostasis and altered mitochondrial function .
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Cancer Research : A study demonstrated that inhibiting VPS34 with this compound could enhance the efficacy of chemotherapeutic agents by preventing cancer cell survival mechanisms linked to autophagy .
- Neurodegeneration : Research indicated that this compound might have protective effects against neurodegenerative diseases by modulating autophagic processes that clear misfolded proteins .
Clinical Implications
Currently, this compound is still in preclinical development stages; however, its ability to modulate autophagy presents potential therapeutic avenues for various conditions:
- Cancer Therapy : By inhibiting autophagy, this compound could sensitize tumors to chemotherapy.
- Neurodegenerative Disorders : Its role in enhancing protein clearance mechanisms may offer new strategies for treating diseases like Alzheimer's.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDLQLNIVFIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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